Distinct Dihydropyrimidinase (DHPase) Binding Mode and Affinity Compared to 5-Fluorouracil
5-Aminouracil (5-AU) binds to Pseudomonas aeruginosa dihydropyrimidinase (PaDHPase) with a dissociation constant (Kd) of 97.7 ± 2.0 μM as determined by fluorescence quenching. Notably, the crystal structure reveals that 5-AU adopts a binding orientation distinct from that of 5-fluorouracil (5-FU), despite their structural similarity. The dimetal center (Znα and Znβ) directly coordinates 5-AU, whereas dynamic loop I is not involved in binding. This contrasts with 5-FU, where different active site residues are engaged. The quantified binding affinity and unique pose differentiate 5-AU as a probe for DHPase inhibition studies. [1]
| Evidence Dimension | Binding affinity (Kd) to PaDHPase |
|---|---|
| Target Compound Data | 97.7 ± 2.0 μM |
| Comparator Or Baseline | 5-Fluorouracil (binding mode differs; no comparable Kd reported for PaDHPase) |
| Quantified Difference | 5-AU binds with moderate affinity; binding pose is structurally distinct from 5-FU |
| Conditions | Fluorescence quenching at 25 °C, pH 7.5; crystal structure at 2.1 Å resolution |
Why This Matters
Enables researchers to select the correct uracil analog for probing DHPase function or developing binuclear metalloenzyme inhibitors.
- [1] Lin, E.-S., et al. (2022). Molecular insights into how the dimetal center in dihydropyrimidinase can bind the thymine antagonist 5-aminouracil: A different binding mode from the anticancer drug 5-fluorouracil. Bioinorganic Chemistry and Applications, 2022, 1817745. View Source
